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molecular formula C10H13N3O B8405096 2-Imidazo[4,5-b]pyridin-1-yl-2-methyl-propan-1-ol

2-Imidazo[4,5-b]pyridin-1-yl-2-methyl-propan-1-ol

Cat. No. B8405096
M. Wt: 191.23 g/mol
InChI Key: LZJRGIPZSOSZSA-UHFFFAOYSA-N
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Patent
US06756359B2

Procedure details

To a solution of 2-Imidazo[4,5-b]pyridin-1-yl-2-methyl-propionic acid ethyl ester (1 eq) in ethanol was added sodium borohydride (4 eq) at room temperature. The reaction mixture was left stirring at room temperature overnight and then quenched by addition of H2O. Once the reaction solvent was removed in vacuo, the residue was dissolved in dichloromethane, washed with NaCl(sat), dried over sodium sulfate, filtered and concentrated to give compound 2-Imidazo[4,5-b]pyridin-1-yl-2-methyl-propan-1-ol (92%) MH+(192).
Name
2-Imidazo[4,5-b]pyridin-1-yl-2-methyl-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([N:8]1[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9]1)([CH3:7])[CH3:6])C.[BH4-].[Na+]>C(O)C>[N:8]1([C:5]([CH3:7])([CH3:6])[CH2:4][OH:3])[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9]1 |f:1.2|

Inputs

Step One
Name
2-Imidazo[4,5-b]pyridin-1-yl-2-methyl-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C)(C)N1C=NC2=NC=CC=C21)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
CUSTOM
Type
CUSTOM
Details
quenched by addition of H2O
CUSTOM
Type
CUSTOM
Details
Once the reaction solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with NaCl(sat)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=NC2=NC=CC=C21)C(CO)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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